2-Furoyl chloride

Catalog No.
S576450
CAS No.
527-69-5
M.F
C5H3ClO2
M. Wt
130.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Furoyl chloride

Struggling with low-yielding steroid esterification? 2-Furoyl chloride provides a direct, high-yield route to mometasone furoate & ceftiofur without expensive coupling reagents.

  • Direct acylation of hindered steroid alcohols, >90% conversion
  • Eliminates EDC/HOBt, simplifying purification
  • Scalable supply for pilot plant to commercial API manufacturing

CAS Number

527-69-5

Product Name

2-Furoyl chloride

IUPAC Name

furan-2-carbonyl chloride

Molecular Formula

C5H3ClO2

Molecular Weight

130.53 g/mol

InChI

InChI=1S/C5H3ClO2/c6-5(7)4-2-1-3-8-4/h1-3H

InChI Key

OFTKFKYVSBNYEC-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)Cl

Synonyms

2-Furancarbonyl Chloride; 2-Furoyl Chloride; 2-(Chlorocarbonyl)furan; 2-(Chloroformyl)furan; 2-Furancarboxylic Acid Chloride; 2-Furanoic Acid Chloride; 2-Furanoyl Chloride; 2-Furanylcarbonyl Chloride; 2-Furoic Acid Chloride; 2-Furoic Chloride; 2-Fury

Canonical SMILES

C1=COC(=C1)C(=O)Cl

The exact mass of the compound 2-Furoyl chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

5 g, 25 g

2-Furoyl chloride (CAS: 527-69-5) is a highly reactive, moisture-sensitive heterocyclic acyl chloride utilized extensively as a fundamental building block in pharmaceutical and agrochemical manufacturing. Functioning as the primary precursor for installing the furan-2-carbonyl moiety, it exhibits strong electrophilicity compared to standard aliphatic acyl chlorides. Its primary industrial value lies in its ability to drive rapid, high-yielding acylations of amines, alcohols, and thiols without the need for stoichiometric coupling reagents, making it an essential raw material for the synthesis of major active pharmaceutical ingredients (APIs) such as mometasone furoate and ceftiofur [1].

Research Fit

Heteroaromatic acylation: Furan ring modifies electrophilicity for controlled reactivity
Method compatibility: Supports Friedel-Crafts, nucleophilic substitution, and decarbonylative coupling
Stereoelectronic profile: Distinct photochemical behavior and conformational preference vs. isomers

Substituting 2-furoyl chloride with its free acid counterpart, 2-furoic acid, fundamentally alters process economics by necessitating expensive peptide coupling reagents (e.g., EDC/HOBt) or harsh dehydrating conditions to achieve amidation or esterification. Furthermore, attempting to substitute it with benzoyl chloride or thiophene-2-carbonyl chloride fails in pharmaceutical applications where the specific oxygen-containing furan heterocycle is required for target binding, lipophilicity, and hydrogen-bond accepting properties. In established API synthetic routes, the specific reactivity profile and atom economy of 2-furoyl chloride cannot be replicated by generic acyl donors, making it a strict procurement requirement [1].

Substitution Risk

Electronic mismatch
Replacing with benzoyl or 2-thenoyl chloride may shift solvolytic rates and acylation selectivity due to differing ring electronics.
Photochemical divergence
2-Furoyl chloride lacks the HCl photodissociation channel observed in benzoyl chloride at 235 nm, altering UV-process compatibility.
Conformational rigidity
The 2-isomer’s higher rotational barrier (40.40 kJ/mol) and cis preference may affect approach trajectory vs. the 3-isomer; isomer substitution can alter product outcomes.

17-Furoate Esterification Efficiency in Corticosteroid Synthesis

In the synthesis of mometasone furoate, 2-furoyl chloride is utilized to acylate the sterically hindered 17-alpha hydroxyl group of the corticosteroid precursor. Using triethylamine as a base, this reaction achieves an 80% overall yield of the 17-(2'-furoate) ester [1]. The free acid, 2-furoic acid, cannot perform this direct tertiary alcohol esterification without extreme activation.

Evidence DimensionEsterification yield on sterically hindered tertiary alcohols
Target Compound Data80% yield of 17-(2'-furoate) ester using 2-furoyl chloride and triethylamine
Comparator Or Baseline2-Furoic acid (fails to react without stoichiometric coupling agents)
Quantified DifferenceEnables direct, high-yield (80%) esterification where the free acid baseline is unreactive
ConditionsDichloromethane solvent, triethylamine base, 0 to 30 °C

Securing a reliable supply of 2-furoyl chloride is critical for the commercial viability of mometasone furoate production, as it directly dictates the yield of the final API.

Solvolytic reactivity
Head-to-head
Ranked 3 of 3 slowest
Benzoyl
2-Thenoyl
2-Furoyl
Attenuated reactivity may support controlled acylation protocols.
Binary solvent mixtures; reaction context may shift ranking.

Essential Precursor Suitability for Ceftiofur Production

2-Furoyl chloride is the required acylating agent for the synthesis of thiofuroic acid (Furaca), a critical intermediate for the veterinary antibiotic ceftiofur. When reacted with aqueous sodium sulfide under controlled pH (9.0-9.5), 2-furoyl chloride delivers thiofuroic acid in 85-88% yield with 98-99% purity [1]. Alternative acyl chlorides cannot be used, as the furan ring is a structural requirement for the final drug.

Evidence DimensionYield and purity of thiofuroic acid intermediate
Target Compound Data85-88% yield, 98-99% purity
Comparator Or BaselineAlternative acyl chlorides (structurally incompatible with ceftiofur API)
Quantified DifferenceProvides a scalable, >85% yield route to the exact regulatory-required intermediate
ConditionsAqueous sodium sulfide, pH 9.0-9.5, 28-30 °C

For generic manufacturers of ceftiofur, procuring high-purity 2-furoyl chloride is a strict regulatory and synthetic requirement to ensure high-yield production of the active ingredient.

Photodissociation pathway
Head-to-head
2-Furoyl: HCl channel not observed vs. benzoyl: HCl channel present
Absence of HCl generation may benefit UV-exposure process safety.
235 nm excitation; extrapolation to other wavelengths requires review.

Reactivity in Sonogashira Cross-Coupling vs. Thiophene Analog

In the palladium-catalyzed Sonogashira cross-coupling of acyl chlorides with terminal alkynes to form alkynyl ketones, 2-furoyl chloride demonstrates robust reactivity, achieving a 51% isolated yield comparable to optimized aliphatic chlorides. Under identical conditions, the sulfur-heterocycle analog, thiophene-2-carbonyl chloride, produces a lower yield [1].

Evidence DimensionIsolated yield in Pd-catalyzed Sonogashira cross-coupling
Target Compound Data51% isolated yield of the corresponding alkynyl ketone
Comparator Or BaselineThiophene-2-carbonyl chloride (produces a lower yield under identical conditions)
Quantified Difference2-Furoyl chloride outperforms the thiophene analog, matching the efficiency of optimized aliphatic acyl chlorides
ConditionsPalladium catalyst deposited over donor-functionalized silica gel

When selecting a heteroaromatic building block for complex ketone synthesis, 2-furoyl chloride offers higher coupling efficiency compared to its thiophene counterpart, reducing catalyst loading and waste.

Friedel-Crafts acylation
Head-to-head
Higher activity than benzoyl chloride under FeCl₃ catalysis
Catalyst-dependent reactivity reversal reported; context matters.
Alkylbenzene substrates, 150 °C; may not transfer to all systems.
Ocular irritancy
Reported
More irritating to eyes than benzoyl chloride
Enhanced lachrymatory property may influence handling protocol design.
Historical toxicological assessment; verify with current safety data.
5-Substituent effects
Class-level
Intermediate reactivity 3 of 4
5-Me
5-Br
H
5-NO₂
Unsubstituted parent offers balanced reactivity benchmark.
TiCl₄/CS₂ Friedel-Crafts system; approximate order from yields.
Conformational barrier
Reported
40.40 kJ/mol (cis-trans)
3-furoyl chloride: 30.17 kJ/mol, trans preference
Higher rotational rigidity may affect nucleophilic approach trajectory.
DFT B3LYP/6-311++G(d,p); solid-state behavior may differ.

Commercial Corticosteroid API Manufacturing

2-Furoyl chloride is the definitive reagent for the synthesis of mometasone furoate and fluticasone furoate. Its high reactivity allows for the direct esterification of sterically hindered hydroxyl groups on the steroid backbone, a step that is critical for the anti-inflammatory activity of the final drug product[1].

Veterinary Cephalosporin Antibiotic Synthesis

Procured at scale for the production of ceftiofur, a major veterinary cephalosporin antibiotic. 2-Furoyl chloride is reacted with sodium sulfide to generate thiofuroic acid (Furaca), which is subsequently coupled to the cephalosporin core to complete the API synthesis[2].

Heteroaromatic Cross-Coupling in Fine Chemicals

Utilized in palladium-catalyzed cross-coupling reactions, such as Sonogashira couplings, to synthesize functionalized alkynyl ketones. Its superior reactivity compared to thiophene-2-carbonyl chloride makes it a highly efficient building block for introducing the furan moiety into advanced materials and agrochemicals [3].

Application Fit

Application
Selection Property
Validation Focus
Corticosteroid furoate ester synthesis
Furan-based prodrug design; reported lachrymatory property
Acylation efficiency and purity under cGMP-like conditions
Palladium-catalyzed decarbonylative furylation
Absence of HCl photodissociation channel; solvolytic profile
Catalytic cycle compatibility and by-product profile
Friedel-Crafts furoyl ketone synthesis
Reported higher activity vs. benzoyl chloride with FeCl₃
Catalyst-dependent reactivity and substrate scope
1,3,4-Oxadiazole heterocycle construction
Heteroaromatic acyl donor for SAR studies
Comparative antioxidant activity and ring-electronic contribution

XLogP3

1.5

Boiling Point

173.0 °C

Melting Point

-2.0 °C

UNII

2US0DXI75S

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1300-32-9
527-69-5

Wikipedia

Furoyl chloride

General Manufacturing Information

2-Furancarbonyl chloride: ACTIVE

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